N-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}pyrazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}pyrazine-2-carboxamide” is a derivative of pyrazinamide, an important first-line drug used in shortening TB therapy . It is part of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .
Synthesis Analysis
The synthesis of piperazine derivatives, including the one , involves several methods. These include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing an amino group .Scientific Research Applications
Automated Flow Preparation and Pharmaceutical Application
The development of methods for the automated flow preparation of pyrazine-2-carboxamide derivatives, including piperazine-2-carboxamide, has seen significant advances. A study describes the integration of new open-source software and hardware for controlling multiple flow chemistry devices, facilitating the machine-assisted, multi-step flow preparation of pyrazine-2-carboxamide and its derivatives. This process is crucial for the synthesis of compounds like those found in Rifater®, used in the treatment of tuberculosis (Ingham, R., Battilocchio, C., Hawkins, J., & Ley, S., 2014).
Antimicrobial Properties
Piperazine and triazolo-pyrazine derivatives have been synthesized and evaluated for their antimicrobial activity. This research has led to the discovery of compounds with significant growth inhibition against specific bacterial strains, such as A. baumannii. The study underscores the potential of these compounds to be developed into more potent antimicrobials, highlighting the versatility of piperazine-2-carboxamide derivatives in contributing to the fight against microbial resistance (Patil, M. et al., 2021).
Antitubercular Activity
The synthesis of pyrazinamide Mannich bases, including those incorporating the piperazine-2-carboxamide moiety, has been explored for their antitubercular properties. These compounds have demonstrated promising in vitro and in vivo activity against Mycobacterium tuberculosis, with certain derivatives showing significant efficacy in reducing bacterial load in animal models. This research contributes to the search for new therapeutic options for tuberculosis, particularly in addressing drug resistance (Sriram, D., Yogeeswari, P., & Reddy, S., 2006).
Access to Diverse Pyrazine Derivatives
Techniques for the straightforward access to various pyrazine derivatives, including piperazinones and quinoxalines, have been developed. These methods involve reactions of 1,2-diaza-1,3-butadienes with 1,2-diamines under different conditions, leading to a range of compounds with potential applications in medicinal chemistry and drug discovery (Aparicio, D. et al., 2006).
Seeking Anti-Tubercular Agents
A series of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives have been designed, synthesized, and evaluated for their anti-tubercular activity. These studies have identified compounds with significant inhibitory concentrations against Mycobacterium tuberculosis, highlighting the therapeutic potential of these derivatives in treating tuberculosis (Srinivasarao, S. et al., 2020).
Mechanism of Action
Target of Action
N-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}pyrazine-2-carboxamide is a compound with a piperazine moiety, which is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant
Mode of Action
Piperazine derivatives are known to show a wide range of biological and pharmaceutical activity .
Biochemical Pathways
It’s worth noting that piperazine derivatives have been reported to have a broad spectrum of biological activities .
Result of Action
Piperazine derivatives are known to exhibit a wide range of biological activities .
Future Directions
Properties
IUPAC Name |
N-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N5O2/c18-8-7-16-3-5-17(6-4-16)10-15-12(19)11-9-13-1-2-14-11/h1-2,9,18H,3-8,10H2,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOGQUDJCKXZPFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)CNC(=O)C2=NC=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.